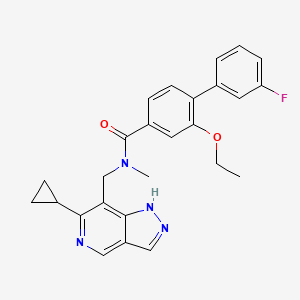
Garcilatelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Garcilatelic acid is a naturally occurring compound isolated from the tropical plant Garcinia lateriflora . It belongs to the class of caged-xanthones and has shown significant antiproliferative activity against various tumor cell lines, including A549, MDA-MB-231, MCF-7, KB, and KB-VIN . The compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions: Garcilatelic acid can be synthesized through a series of organic reactions involving the precursor compounds found in Garcinia lateriflora. The extraction process typically involves the use of solvents like methanol and dichloromethane (CH₂Cl₂) to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Garcinia lateriflora using a combination of solvent extraction and chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions: Garcilatelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
科学的研究の応用
Garcilatelic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its antiproliferative effects on tumor cell lines.
Medicine: this compound shows promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of pharmaceuticals and other therapeutic agents
作用機序
Garcilatelic acid exerts its effects primarily through the inhibition of cell proliferation. It targets specific molecular pathways involved in cell growth and division, leading to apoptosis (programmed cell death) in cancer cells. The compound interacts with various cellular proteins and enzymes, disrupting their normal function and thereby inhibiting tumor growth .
類似化合物との比較
Garcilatelic acid is unique among caged-xanthones due to its potent antiproliferative activity. Similar compounds include:
Gambogefic acids B–E: These are also caged-xanthones isolated from Garcinia lateriflora with similar anticancer properties.
Garcilatelibiphenyls A–D: These biphenyl derivatives share structural similarities with this compound and exhibit comparable biological activities.
特性
分子式 |
C33H36O8 |
|---|---|
分子量 |
560.6 g/mol |
IUPAC名 |
(E)-4-[(1S,2S,17R,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(2-methylbut-3-en-2-yl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C33H36O8/c1-9-29(3,4)22-25-18(11-12-30(5,6)39-25)23(34)21-24(35)19-14-17-15-20-31(7,8)41-32(27(17)36,13-10-16(2)28(37)38)33(19,20)40-26(21)22/h9-12,14,17,20,34H,1,13,15H2,2-8H3,(H,37,38)/b16-10+/t17-,20-,32-,33+/m0/s1 |
InChIキー |
MBENYWBYGGOHPB-IETUPHROSA-N |
異性体SMILES |
C/C(=C\C[C@]12C(=O)[C@@H]3C[C@H]([C@]14C(=C3)C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)C)C(C)(C)C=C)C(O2)(C)C)/C(=O)O |
正規SMILES |
CC(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)C)C(C)(C)C=C)C(O2)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


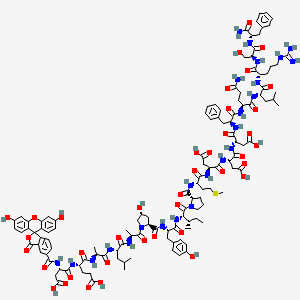
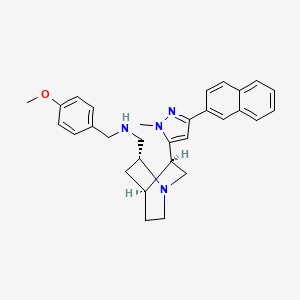

![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
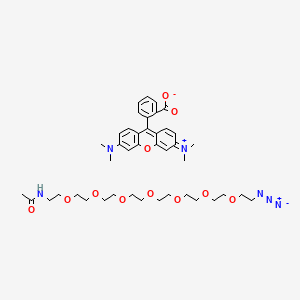

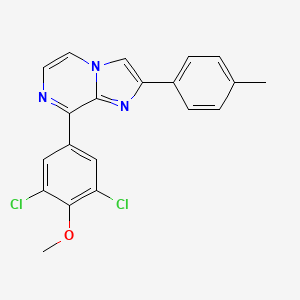
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
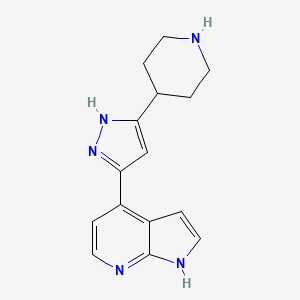
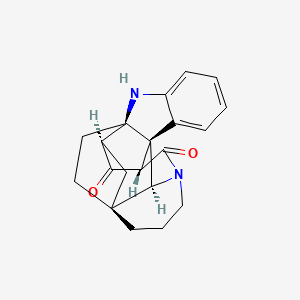
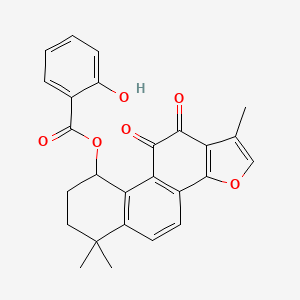
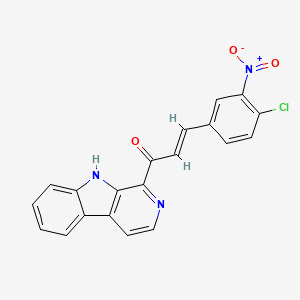
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)
